

# Techniques to improve the solubility of Insulin receptor (1142-1153) peptide

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## Compound of Interest

Compound Name: *Insulin receptor (1142-1153),  
pTyr1150*

Cat. No.: *B12387522*

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## Technical Support Center: Insulin Receptor (1142-1153) Peptide Solubility

This technical support center provides researchers, scientists, and drug development professionals with guidance on techniques to improve the solubility of the Insulin Receptor (1142-1153) peptide and its modified forms.

### Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the Insulin Receptor (1142-1153) peptide?

The one-letter code for the unphosphorylated peptide sequence is TRDIYETDYRK.<sup>[1][2][3]</sup> Phosphorylated versions are also commonly used in research.<sup>[1][2][4]</sup>

Q2: What are the physicochemical properties of the Insulin Receptor (1142-1153) peptide?

The unphosphorylated peptide has a molecular weight of approximately 1702.7 Da.<sup>[2]</sup> Its theoretical isoelectric point (pI) is 6.2, indicating it is slightly acidic.<sup>[1]</sup> The peptide's charge is therefore sensitive to pH changes around neutral. The sequence contains a mix of charged, polar, and hydrophobic residues, giving it an amphipathic character.

Q3: My Insulin Receptor (1142-1153) peptide won't dissolve in water. What should I do?

For the unphosphorylated and some phosphorylated forms of the peptide, direct solubility in neutral aqueous solutions like water or PBS can be challenging due to its pI being close to neutral. It is recommended to first try dissolving the peptide in a small amount of a slightly basic or acidic solution before diluting with your desired aqueous buffer. For a specific protocol for the tri-phosphorylated version, see the detailed experimental protocols section.

Q4: What solvents are recommended for dissolving this peptide?

For the tri-phosphorylated version of the peptide, a dilute basic solution such as 1% ammonium hydroxide (NH<sub>4</sub>OH) is recommended for initial reconstitution.<sup>[1]</sup> Subsequently, this solution can be diluted with buffers like PBS.<sup>[1]</sup> For other versions, if aqueous solutions fail, a small amount of an organic solvent like DMSO can be tested, followed by slow dilution with an aqueous buffer. However, always test on a small aliquot first.

Q5: How does phosphorylation affect the solubility of the Insulin Receptor (1142-1153) peptide?

Phosphorylation adds negatively charged phosphate groups, which generally increases the hydrophilicity and alters the pI of the peptide, making it more acidic. This increased negative charge can improve solubility in neutral or basic aqueous solutions. For instance, a mono-phosphorylated version is reported to be freely soluble in water.<sup>[2]</sup>

## Troubleshooting Guide

This guide addresses common issues encountered when dissolving the Insulin Receptor (1142-1153) peptide.

Issue	Possible Cause	Recommended Solution
Peptide will not dissolve in water or PBS.	The pH of the solution is too close to the peptide's isoelectric point ( $pI \approx 6.2$ ), minimizing its net charge and thus its solubility.	Adjust the pH of the solvent. For this slightly acidic peptide, increasing the pH slightly above 7 will increase its net negative charge and should improve solubility. Try dissolving in a small volume of a dilute basic solution (e.g., 0.1M ammonium bicarbonate or 1% ammonium hydroxide) and then dilute with your desired buffer. <sup>[1]</sup>
The peptide solution is cloudy or has visible precipitates.	The solubility limit of the peptide has been exceeded in the current solvent.	Centrifuge the solution to pellet the undissolved peptide. Use the supernatant, but be aware the concentration will be lower than intended. For future attempts, start with a smaller amount of peptide or a larger volume of solvent. Sonication can also help to break up aggregates and improve dissolution.
The peptide precipitates after adding an organic solvent to an aqueous buffer.	The peptide is "crashing out" of solution due to the rapid change in solvent polarity.	After dissolving the peptide in a minimal amount of organic solvent (e.g., DMSO), add this solution dropwise to the stirring aqueous buffer. This gradual addition can prevent precipitation.
Unsure which solvent to try first.	The optimal solvent can depend on the specific modification (e.g.,	Always start with the least harsh solvent first. Begin with deionized water or your experimental buffer. If that

phosphorylation state) of the peptide.

fails, proceed to pH-adjusted buffers, and only then to organic solvents. For the tri-phosphorylated version, a specific protocol using 1% NH<sub>4</sub>OH is available.[\[1\]](#)

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## Experimental Protocols

### Protocol for Solubilizing Tri-Phosphorylated Insulin Receptor (1142-1153) Peptide

This protocol is based on the manufacturer's recommendation for the tri-phosphorylated version of the peptide (Sequence: TRDI-pY-ETD-pY-pY-RK).[\[1\]](#)

#### Materials:

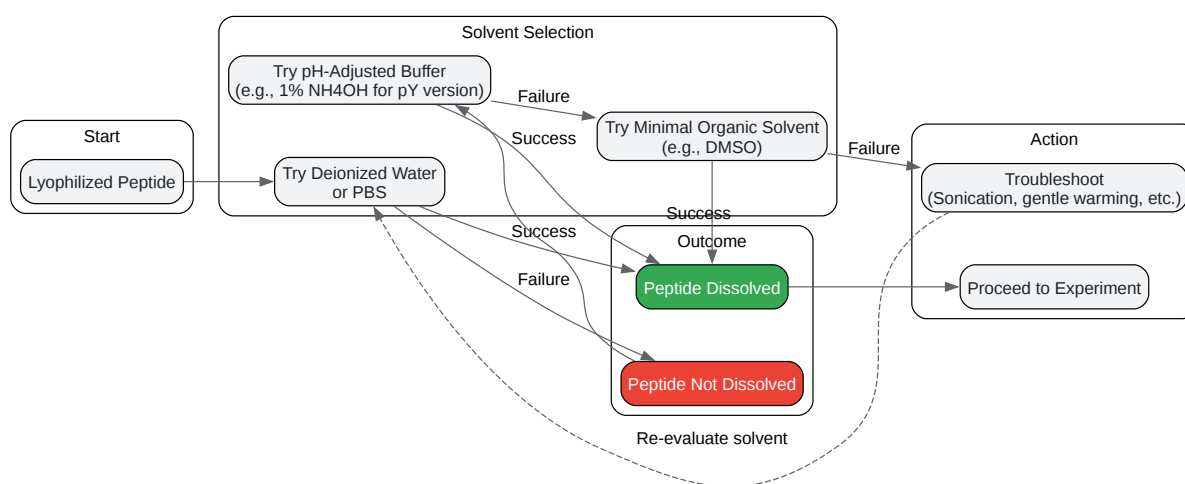
- Lyophilized tri-phosphorylated Insulin Receptor (1142-1153) peptide
- 1% Ammonium Hydroxide (NH<sub>4</sub>OH) solution
- Phosphate Buffered Saline (PBS) or other desired aqueous buffer
- Sterile microcentrifuge tubes

#### Procedure:

- Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to avoid condensation.
- Initial Reconstitution: To 1 mg of the lyophilized peptide, add 80-100 µL of 1% NH<sub>4</sub>OH.
- Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. The solution should be clear.
- Dilution: Dilute the peptide solution to the desired final concentration (e.g., 1 mg/mL) by adding your experimental buffer, such as PBS. Add the buffer slowly while gently mixing.

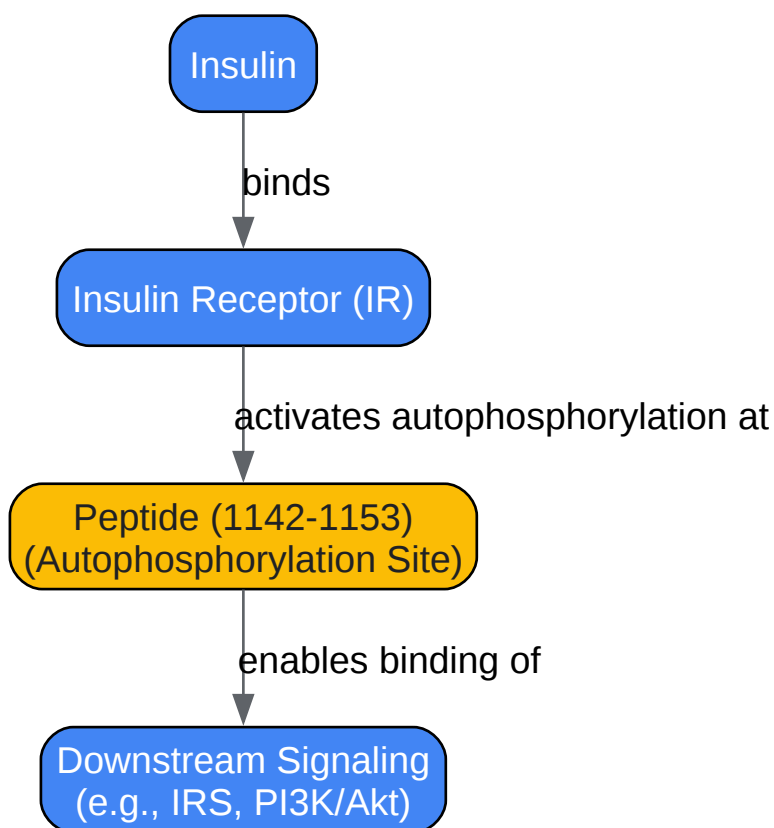
- Storage: Aliquot the final peptide solution into low-protein-binding tubes and store at -20°C or colder for long-term storage.<sup>[1]</sup> Avoid repeated freeze-thaw cycles.

## Visual Guides



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Caption: A workflow for selecting a solvent to dissolve the Insulin Receptor (1142-1153) peptide.



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